molecular formula C15H22N2O2 B4238580 N-butyl-2-(butyrylamino)benzamide

N-butyl-2-(butyrylamino)benzamide

Cat. No. B4238580
M. Wt: 262.35 g/mol
InChI Key: NVNAWLBCDPQXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(butyrylamino)benzamide, also known as Bupivacaine, is a local anesthetic that is widely used in medical and dental procedures. This compound belongs to the amide class of local anesthetics and is known for its long-lasting effects. Bupivacaine is used for regional anesthesia, nerve blocks, and epidural anesthesia. The purpose of

Mechanism of Action

N-butyl-2-(butyrylamino)benzamide works by blocking the initiation and propagation of action potentials in sensory neurons. It does this by binding to and blocking voltage-gated sodium channels, which are responsible for the influx of sodium ions that depolarize the neuron and initiate an action potential. By blocking these channels, N-butyl-2-(butyrylamino)benzamide prevents the initiation and propagation of action potentials, thereby preventing the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
N-butyl-2-(butyrylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of ion channels and G-protein-coupled receptors, as well as to alter the release of neurotransmitters. N-butyl-2-(butyrylamino)benzamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Physiologically, N-butyl-2-(butyrylamino)benzamide causes local anesthesia by blocking the transmission of pain signals from sensory neurons.

Advantages and Limitations for Lab Experiments

N-butyl-2-(butyrylamino)benzamide has a number of advantages for use in lab experiments. It is a well-established local anesthetic that is widely used in medical and dental procedures, and its mechanism of action is well understood. N-butyl-2-(butyrylamino)benzamide is also relatively easy to obtain and has a long shelf life. However, there are some limitations to its use in lab experiments. N-butyl-2-(butyrylamino)benzamide is a potent local anesthetic and can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-butyl-2-(butyrylamino)benzamide has a long duration of action, which can make it difficult to study the effects of short-term interventions.

Future Directions

There are a number of future directions for research on N-butyl-2-(butyrylamino)benzamide. One area of interest is the development of new formulations of N-butyl-2-(butyrylamino)benzamide that can provide more targeted and longer-lasting anesthesia. Another area of interest is the investigation of the effects of N-butyl-2-(butyrylamino)benzamide on neuronal function and pain pathways, with the goal of developing new treatments for chronic pain. Additionally, there is interest in the use of N-butyl-2-(butyrylamino)benzamide as a tool for investigating the role of ion channels and G-protein-coupled receptors in neuronal function.

Scientific Research Applications

N-butyl-2-(butyrylamino)benzamide has been extensively studied for its use as a local anesthetic in various medical and dental procedures. It has also been used in research studies to investigate its effects on neuronal function and pain pathways. N-butyl-2-(butyrylamino)benzamide has been shown to modulate the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. It has also been shown to affect other ion channels, such as calcium and potassium channels, and to interact with G-protein-coupled receptors.

properties

IUPAC Name

2-(butanoylamino)-N-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-5-11-16-15(19)12-9-6-7-10-13(12)17-14(18)8-4-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNAWLBCDPQXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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